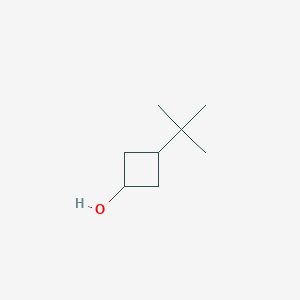
trans-3-t-Butylcyclobutanol
Übersicht
Beschreibung
Trans-3-t-Butylcyclobutanol is a chemical compound with the formula C8H16O. It has a molecular weight of 128.2120 . The IUPAC Standard InChI for this compound is InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3/t6-,7- .
Molecular Structure Analysis
The molecular structure of trans-3-t-Butylcyclobutanol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
The reaction thermochemistry data for trans-3-t-Butylcyclobutanol indicates that the enthalpy of reaction at standard conditions (Δ r H°) is -6.7 ± 0.8 kJ/mol . This data was obtained from a study conducted by Lampman, Hager, et al., in 1970 .Physical And Chemical Properties Analysis
Trans-3-t-Butylcyclobutanol has several physical and chemical properties. Some of these include a standard Gibbs free energy of formation (gf) of -76.56 kJ/mol, an enthalpy of formation at standard conditions (hf) of -323.13 kJ/mol, an enthalpy of fusion at standard conditions (hfus) of 10.26 kJ/mol, and an enthalpy of vaporization at standard conditions (hvap) of 48.56 kJ/mol . It also has a Log10 of Water solubility (log10ws) of -1.96 and an Octanol/Water partition coefficient (logp) of 1.803 .Wissenschaftliche Forschungsanwendungen
1. Chemical Actinometry
Takamuku et al. (1979) conducted research on tetraphenylcyclobutane (TPCB) in n-butyl chloride, which is closely related to trans-3-t-Butylcyclobutanol, for its use in chemical actinometry. They found that trans-stilbene formed during flash photolysis with a quantum yield, demonstrating the potential of TPCB in actinometric systems at specific wavelengths (Takamuku, Beck, & Schnabel, 1979).
2. Photolysis Studies
Frings and Schnabel (1983) explored the photolysis of TPCB, finding significant production of cis-stilbene through isomerization, indicating a high rate constant for the cycloreversion of TPCB. This study suggests the importance of such compounds in understanding photolytic processes (Frings & Schnabel, 1983).
3. Antiviral Activity Research
Maruyama et al. (1993) synthesized compounds derived from cyclobutanol, including trans-3-t-Butylcyclobutanol variants, to test against viruses like herpes simplex and HIV. They found that these compounds' activity against certain viruses partially depends on phosphorylation by virus-induced enzymes (Maruyama et al., 1993).
4. Enzymatic Activity and Metabolic Activation
Kitamura et al. (2002) studied compounds like trans-1,2-diphenylcyclobutane, related to trans-3-t-Butylcyclobutanol, for their estrogenic activity after metabolic activation. This research contributes to understanding how such compounds interact with biological systems, especially after liver microsome-induced activation (Kitamura et al., 2002).
5. Food Irradiation Products Detection
Hamilton et al. (1996) used chemically synthesized cyclobutanones, related to trans-3-t-Butylcyclobutanol, for the detection of irradiation products in foods like meat and fruit. This application is crucial for food safety and irradiation monitoring (Hamilton et al., 1996).
Eigenschaften
IUPAC Name |
3-tert-butylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUJAHPEPCHIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288644 | |
| Record name | cis-3-(1,1-Dimethylethyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-t-Butylcyclobutanol | |
CAS RN |
20588-76-5 | |
| Record name | cis-3-(1,1-Dimethylethyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)
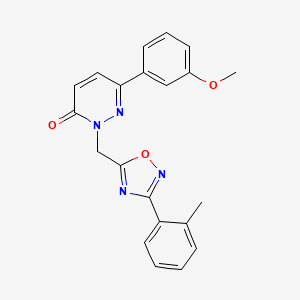
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2654407.png)
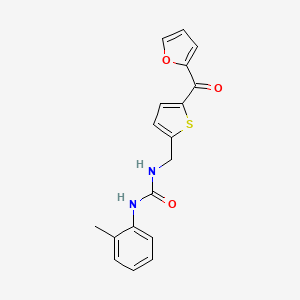
![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2654412.png)
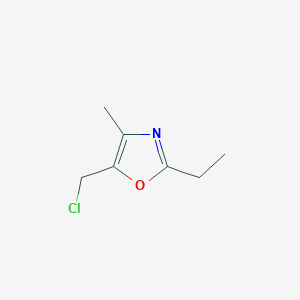
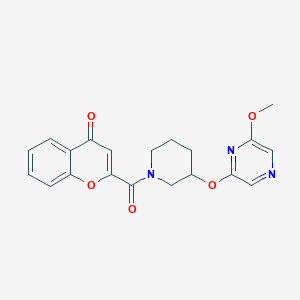
![2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2654416.png)
![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)
![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)
![7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)
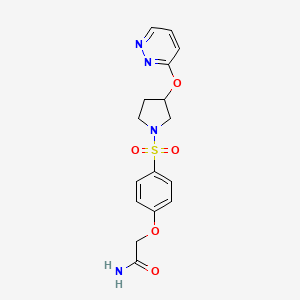
![4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2654427.png)